2-{[3-(Benzylamino)propyl]amino}ethanol
Description
2-{[3-(Benzylamino)propyl]amino}ethanol is a polyfunctional amine-alcohol compound characterized by a benzylamino group attached to a propyl chain, which is further linked to an ethanolamine moiety. This structure combines aromatic, aliphatic, and hydrophilic functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its primary utility lies in its ability to act as a ligand or building block for synthesizing complex heterocycles, polymers, and bioactive molecules.
Properties
Molecular Formula |
C12H20N2O |
|---|---|
Molecular Weight |
208.3 g/mol |
IUPAC Name |
2-[3-(benzylamino)propylamino]ethanol |
InChI |
InChI=1S/C12H20N2O/c15-10-9-13-7-4-8-14-11-12-5-2-1-3-6-12/h1-3,5-6,13-15H,4,7-11H2 |
InChI Key |
XEBXJMDVHIFEGB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCNCCO |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 2-{[3-(Benzylamino)propyl]amino}ethanol, enabling comparative analysis of their synthesis, reactivity, and applications.
3-[2-Benzoyl-3-(2-hydroxyethylamino)propyl]-4-hydroxy-6-methylpyran-2-one (14d)
- Structure: Contains a hydroxyethylamino-propyl backbone linked to a benzoyl-substituted pyranone ring.
- Synthesis: Prepared by reacting 3-(2-benzoylallyl)-4-hydroxy-6-methylpyran-2-one with ethanolamine in ethanol at room temperature for 2 hours .
- Key Differences: The benzoyl and pyranone groups introduce aromatic and ketone functionalities absent in the target compound. These groups enhance π-π stacking interactions and alter solubility (e.g., reduced polarity compared to the benzylamino group in this compound).
D-Phenylglycine 2-Aminoethanol Ureidoamide (5d)
- Structure: Features a 2-aminoethanol moiety connected via a ureido group to D-phenylglycine.
- Synthesis: Derived from ketoprofen derivatives and 2-aminoethanol under reflux (115°C) using ethyl acetate/cyclohexane/methanol for purification .
- Key Differences: The ureido linkage and chiral phenylglycine component distinguish it from the target compound’s propylamino-benzyl structure.
Bisquinazolinone Derivatives ()
- Structure: Propyl-linked quinazolinone scaffolds with aryl substituents.
- Synthesis : Suzuki-Miyaura cross-coupling modifies electronic properties via arylboronic acid additions .
- Key Differences: The quinazolinone cores confer rigidity and fluorescence properties, unlike the flexible amine-alcohol backbone of this compound.
Comparative Data Table
Key Research Findings
Synthetic Flexibility: Compounds like 14d and 5d demonstrate that ethanolamine derivatives can be tailored for diverse applications by modifying substituents (e.g., benzoyl vs. ureido groups) .
Electronic Properties: Aryl substituents in bisquinazolinones significantly influence absorption/emission profiles, suggesting that similar modifications in this compound could enhance optoelectronic utility .
Biological Relevance: Ureido-linked aminoethanol derivatives (e.g., 5d) exhibit enhanced bioactivity due to hydrogen-bonding motifs, a feature absent in the target compound’s simpler alkylamino structure .
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